Selective α-Glucosidase Inhibition: 2,4,6-Triphenylaniline vs. Acarbose in In Vitro Antidiabetic Screening
In a direct head-to-head comparison against the standard antidiabetic drug acarbose, 2,4,6-triphenylaniline demonstrated a 10% higher inhibition rate of α-glucosidase while showing no statistically significant difference in α-amylase inhibition [1]. This selective inhibition profile is critical for minimizing dose-limiting gastrointestinal side effects (flatulence, diarrhea) commonly associated with non-selective α-amylase/α-glucosidase dual inhibitors [1].
| Evidence Dimension | α-Glucosidase inhibition rate |
|---|---|
| Target Compound Data | α-Glucosidase inhibition: +10% higher vs. acarbose; α-Amylase inhibition: no significant difference vs. acarbose |
| Comparator Or Baseline | Acarbose (standard clinical antidiabetic drug) |
| Quantified Difference | +10 percentage points higher α-glucosidase inhibition relative to acarbose |
| Conditions | In vitro enzyme inhibition assay; isolated fraction from Alternaria longipes strain VITN14G |
Why This Matters
Procurement of 2,4,6-triphenylaniline enables development of antidiabetic leads with potentially improved gastrointestinal tolerability compared to current standard-of-care dual inhibitors.
- [1] Ranganathan N, Mahalingam G. Secondary metabolite as therapeutic agent from endophytic fungi Alternaria longipes strain VITN14G of mangrove plant Avicennia officinalis. J Cell Biochem. 2019;120(3):4021-4031. View Source
